8-(2,3-Difluorophenyl)-1H-purine 8-(2,3-Difluorophenyl)-1H-purine
Brand Name: Vulcanchem
CAS No.: 878287-57-1
VCID: VC16562556
InChI: InChI=1S/C11H6F2N4/c12-7-3-1-2-6(9(7)13)10-16-8-4-14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17)
SMILES:
Molecular Formula: C11H6F2N4
Molecular Weight: 232.19 g/mol

8-(2,3-Difluorophenyl)-1H-purine

CAS No.: 878287-57-1

Cat. No.: VC16562556

Molecular Formula: C11H6F2N4

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

8-(2,3-Difluorophenyl)-1H-purine - 878287-57-1

Specification

CAS No. 878287-57-1
Molecular Formula C11H6F2N4
Molecular Weight 232.19 g/mol
IUPAC Name 8-(2,3-difluorophenyl)-7H-purine
Standard InChI InChI=1S/C11H6F2N4/c12-7-3-1-2-6(9(7)13)10-16-8-4-14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17)
Standard InChI Key BQXUVRWLGFOBOW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)F)C2=NC3=NC=NC=C3N2

Introduction

8-(2,3-Difluorophenyl)-1H-purine is a purine derivative that incorporates a difluorophenyl group at the 8-position of the purine structure. This compound is characterized by its molecular formula, C11H6F2N4, and is also known as 8-(2,3-difluorophenyl)-7H-purine or 9H-Purine,8-(2,3-difluorophenyl)- . The presence of fluorine atoms in the phenyl ring can significantly influence the compound's chemical and biological properties.

Biological Activity

While specific biological activity data for 8-(2,3-Difluorophenyl)-1H-purine is limited, purine derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antiproliferative effects. The difluorophenyl substitution may modulate these activities by altering the compound's interaction with biological targets.

Synthesis and Applications

The synthesis of 8-(2,3-Difluorophenyl)-1H-purine typically involves the reaction of a purine precursor with a difluorophenyl moiety. This compound can be used as a building block in medicinal chemistry for designing new drugs, particularly those targeting nucleic acid-related processes.

Synthetic RouteDescription
Starting MaterialsPurine precursors, difluorophenyl reagents
Reaction ConditionsTypically involves nucleophilic substitution or cross-coupling reactions

Future Research Directions

Future studies on 8-(2,3-Difluorophenyl)-1H-purine should focus on its detailed biological evaluation, including antiviral and anticancer assays. Additionally, computational modeling can help predict its binding affinity to potential targets, guiding further structural optimization.

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